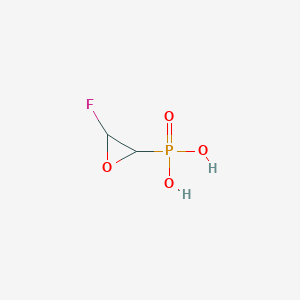![molecular formula C17H14OS B14303539 2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one CAS No. 118210-60-9](/img/structure/B14303539.png)
2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one is an organic compound characterized by its unique structure, which includes a phenylsulfanyl group attached to a naphthalenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one typically involves a multi-step process. One common method includes the reaction of 3,4-dihydronaphthalen-1(2H)-one with phenylsulfanyl reagents under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the naphthalenone core can be reduced to form alcohols.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with unique mechanisms of action.
Mecanismo De Acción
The mechanism by which 2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparación Con Compuestos Similares
Similar Compounds
2-[(3,4-Dihydroxyphenyl)methylidene]propanedinitrile: Another compound with a similar core structure but different functional groups.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: Shares the phenylsulfanyl group but has a different core structure.
Uniqueness
2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific combination of a naphthalenone core and a phenylsulfanyl group.
Propiedades
Número CAS |
118210-60-9 |
|---|---|
Fórmula molecular |
C17H14OS |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
2-(phenylsulfanylmethylidene)-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H14OS/c18-17-14(12-19-15-7-2-1-3-8-15)11-10-13-6-4-5-9-16(13)17/h1-9,12H,10-11H2 |
Clave InChI |
PJVZDNCXOMEOKX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CSC2=CC=CC=C2)C(=O)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


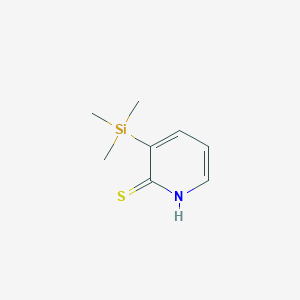
![8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile](/img/structure/B14303468.png)
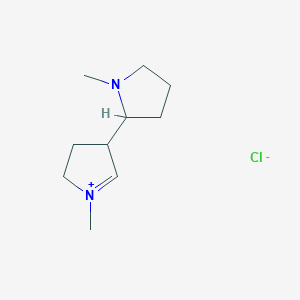
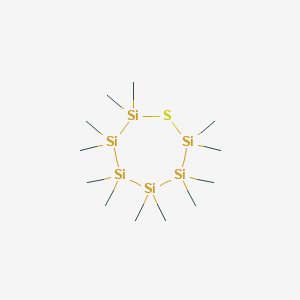
![Phenol, 2-methoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14303484.png)
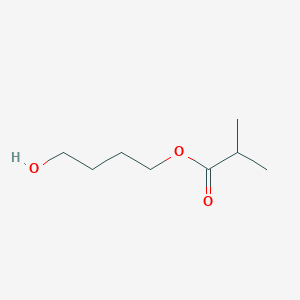

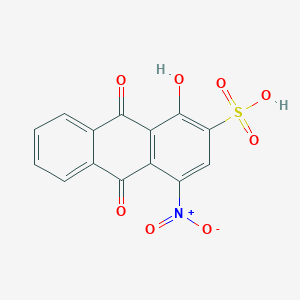
![5-[(1,2,3,4-Thiatriazol-5-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14303512.png)
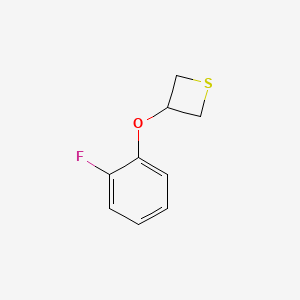
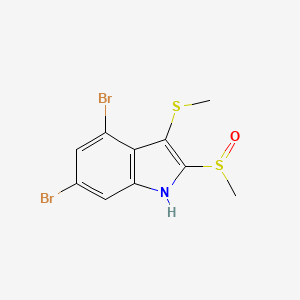

![6-[Anilino(phenyl)methylidene]-2-bromo-4-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14303531.png)
